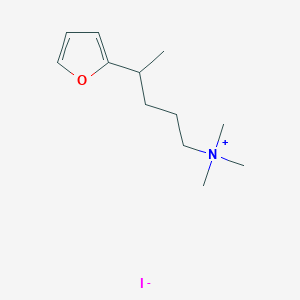

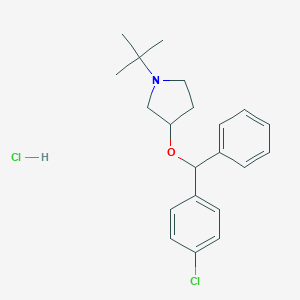

![molecular formula C7H9NOS B011200 5,6,7,7a-テトラヒドロチエノ[3,2-c]ピリジン-2(4H)-オン CAS No. 109904-37-2](/img/structure/B11200.png)

5,6,7,7a-テトラヒドロチエノ[3,2-c]ピリジン-2(4H)-オン

概要

説明

Synthesis Analysis

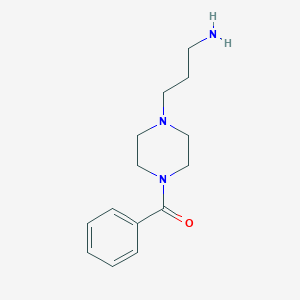

The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one involves multiple steps, including alkylation, oxidation, and deprotection reactions, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride. The overall yield from these steps was reported to be around 67%, with the intermediate and final products being characterized by 1H NMR and MS techniques (Pan Xian-hua, 2011).

Molecular Structure Analysis

Molecular structure characterization of this compound and related derivatives has been performed using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography. These analyses have provided detailed insights into the compound's molecular configuration, showcasing its complexity and the influence of different substituents on its structure (N. Çolak, A. Karayel, K. Buldurun, N. Turan, 2021).

Chemical Reactions and Properties

This compound serves as a versatile intermediate in various chemical reactions, leading to the synthesis of numerous biologically active molecules. Its reactivity with nucleophiles, ability to undergo transformations in the presence of activated alkynes, and participation in domino reactions highlight its chemical versatility and potential as a building block in medicinal chemistry (L. Voskressensky et al., 2014).

科学的研究の応用

血小板凝集阻害

この化合物の誘導体、5-(2-クロロベンジル)-4,5,6,7-テトラヒドロチエノ[3,2-C]ピリジン塩酸塩 (チクロピジン) は、血小板凝集を阻害することが明らかになっています . これは、血栓症や関連する心臓血管系の病気の予防に有効である可能性があります。

血液由来転移の阻害

同じ誘導体であるチクロピジンは、3種類の異なるげっ歯類腫瘍 (B16 黒色腫、Lewis 肺癌、ラット腹水肝腫、AH130) を用いて、血液由来転移に対する阻害効果について検討されました . その結果、B16 黒色腫と AH130 の静脈内注射によって誘発された肺転移が有意に減少しました .

自然発生肺転移の阻害

チクロピジンは、Lewis 肺癌の自然発生肺転移も阻害することが明らかになっています . これは、特に癌の肺への転移を抑制する、癌治療における潜在的な用途を示唆しています。

ヘッジホッグ (Hh) シグナル伝達の阻害

新規なテトラヒドロチエノ[3,2-c]ピリジン誘導体が合成され、Hh および Smoothened (Smo) の阻害を示しました . Hh シグナル伝達経路は、胚発生と成体組織の恒常性に重要な役割を果たしており、その活性化はヒトの様々な癌に関連しています .

抗癌剤の開発

Hh シグナル伝達経路が様々な癌において果たす役割を考えると、Hh シグナル伝達経路の阻害剤 (新規なテトラヒドロチエノ[3,2-c]ピリジン誘導体など) は、有望な抗癌剤となる可能性があります .

作用機序

Target of Action

A similar compound, clopidogrel, is known to target platelets .

Mode of Action

, a related compound has been shown to inhibit the aggregation of platelets.

Biochemical Pathways

Related compounds have been shown to affect platelet aggregation pathways .

Result of Action

A related compound has been shown to inhibit platelet aggregation and decrease pulmonary metastasis .

Safety and Hazards

The compound is classified as an irritant. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

将来の方向性

生化学分析

Biochemical Properties

It is known to be involved in the synthesis of certain pharmaceuticals

Cellular Effects

It is known to inhibit the aggregation of platelets induced by adenosine diphosphate, thrombin, crude extract of AH130, and viable AH130 and B16 melanoma cells .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQVFGJHIWJNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=O)SC21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548312 | |

| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109904-37-2 | |

| Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common degradation pathways of Prasugrel and how does this relate to the formation of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one?

A1: Research indicates that Prasugrel is susceptible to hydrolytic degradation under acidic, basic, and neutral conditions. [] One of the significant degradation products identified is 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, which forms specifically under acidic, basic, and neutral hydrolysis. [] This highlights the importance of controlling pH during Prasugrel formulation and storage.

Q2: How was 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one identified as a degradation product, and what are its implications for Prasugrel formulation?

A2: This specific degradation product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, was found to emerge during neutral hydrolysis of Prasugrel in the presence of magnesium stearate, a common pharmaceutical excipient. [] Its identification was achieved using a combination of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. [] This finding suggests that alternative lubricant materials should be explored for Prasugrel tablet formulations to prevent the formation of this degradation product.

Q3: What analytical techniques are crucial for characterizing the degradation products of Prasugrel?

A3: Multiple analytical techniques were employed to successfully separate, identify, and characterize the degradation products of Prasugrel hydrochloride. [] These include:

- Preparative Thin-Layer Chromatography (TLC): This method allowed for the physical separation of the different degradation products formed under various stress conditions. []

- Gas Chromatography-Mass Spectrometry (GC/MS): This technique played a vital role in establishing the mass fragmentation pathway of Prasugrel, which was essential for understanding the structures of its degradation products. []

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided information about the functional groups present in the degradation products, aiding in their structural elucidation. []

- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provided detailed information about the hydrogen atom environments within the degradation product molecules, confirming their structures. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

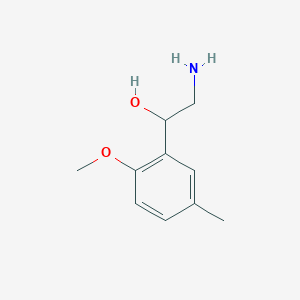

![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene](/img/structure/B11131.png)

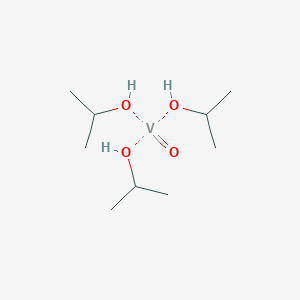

![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)

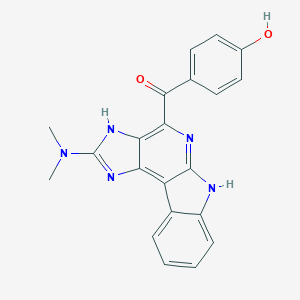

![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)